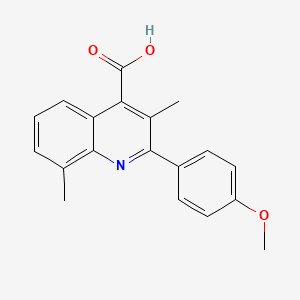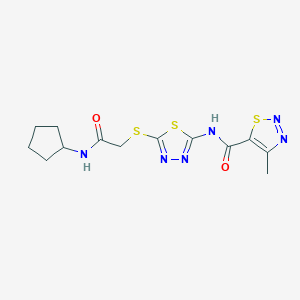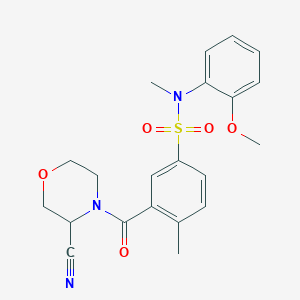![molecular formula C10H10Cl2N2 B2399342 2,4-ジクロロスピロ[7,8-ジヒドロ-5H-キナゾリン-6,1'-シクロプロパン] CAS No. 2019128-17-5](/img/structure/B2399342.png)
2,4-ジクロロスピロ[7,8-ジヒドロ-5H-キナゾリン-6,1'-シクロプロパン]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] is a compound that belongs to the class of quinazoline derivatives.
科学的研究の応用
2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] has a wide range of scientific research applications, including:
作用機序
Target of Action
It is known that quinazoline and quinazolinone derivatives, which this compound is a part of, have been studied for their diverse biopharmaceutical activities . These compounds have shown significant interactions with various biological targets, leading to a broad range of biological activities.
Mode of Action
Quinazoline and quinazolinone derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been known to affect a variety of biochemical pathways, leading to a broad spectrum of pharmacological activities .
Result of Action
Quinazoline and quinazolinone derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-inflammatory, and more .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] involves several steps. One common method includes the reaction of aniline with ethyl glyoxalate to form α-iminoesters, which then undergo a Povarov imino-Diels-Alder reaction . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as phase-transfer catalysis and microwave-assisted reactions can be employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce dihydroquinazoline derivatives .
類似化合物との比較
Similar Compounds
Some similar compounds to 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] include:
Quinazoline: A parent compound with a broad range of biological activities.
Quinazolinone: A derivative with significant pharmacological properties.
2,4-Dichloroquinazoline: A related compound with similar chemical structure and reactivity.
Uniqueness
What sets 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This unique structure may enhance its stability, reactivity, and potential for specific biological activities .
特性
IUPAC Name |
2,4-dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c11-8-6-5-10(3-4-10)2-1-7(6)13-9(12)14-8/h1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKOQWXGPXJJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC3=C1N=C(N=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)

![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)


